molecular formula C15H17N3OS B2656697 N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 396723-19-6

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2656697
CAS No.: 396723-19-6
M. Wt: 287.38
InChI Key: DGLZMGBZQKRJKL-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a useful research compound. Its molecular formula is C15H17N3OS and its molecular weight is 287.38. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

A study focused on pyrazole-acetamide derivatives, including coordination complexes with Co(II) and Cu(II), highlighted their synthesis, characterization, and the impact of hydrogen bonding on self-assembly processes. These complexes showed significant antioxidant activity, evaluated through various in vitro assays such as DPPH, ABTS, and FRAP. This research underscores the potential of pyrazole-acetamide derivatives in the development of antioxidant agents (Chkirate et al., 2019).

Synthetic and Structural Chemistry

The synthesis and structural analysis of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline atropisomers demonstrate the versatility of pyrazole-acetamide derivatives in organic synthesis. The study provides insights into the Heck cyclization process, revealing potential pathways for generating complex molecular architectures (Skladchikov et al., 2013).

Toxicological Evaluation

A toxicological assessment of a novel cooling compound related to the pyrazole-acetamide class demonstrated its safety for use in food and beverage applications. This comprehensive evaluation, including mutagenicity, clastogenicity, and subchronic oral toxicity studies, highlights the importance of safety assessments in the development of new chemical entities for consumer products (Karanewsky et al., 2015).

Anticonvulsant Activity

Research into alkanamide derivatives bearing heterocyclic rings, such as pyrazole, revealed their potential anticonvulsant properties. This study underscores the therapeutic potential of pyrazole-acetamide derivatives in treating seizure disorders, contributing to the development of new anticonvulsant medications (Tarikogullari et al., 2010).

Antimicrobial Activity

A series of heterocyclic compounds incorporating the antipyrine moiety, derived from pyrazole-acetamide intermediates, were synthesized and evaluated for antimicrobial activity. This research highlights the antimicrobial potential of pyrazole-acetamide derivatives, offering new avenues for the development of antimicrobial agents (Bondock et al., 2008).

Properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-9-4-10(2)6-12(5-9)18-15(16-11(3)19)13-7-20-8-14(13)17-18/h4-6H,7-8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLZMGBZQKRJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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